1-(2-Fluorophenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(2-Fluorophenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fluorophenyl group and a chromeno-pyrrole core, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. One efficient method involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, an aromatic aldehyde, and an aliphatic amine under mild conditions . The reaction is carried out in a solvent such as dioxane, and the product is isolated by crystallization without the need for chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of mild reaction conditions suggest that scalable production could be achieved with appropriate optimization of reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
1-(2-Fluorophenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyphenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-(2-Methoxyphenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
1-(2-Fluorophenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The fluorine atom can increase the compound’s lipophilicity and improve its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C22H20FNO3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-6,8-dimethyl-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H20FNO3/c1-4-9-24-19(14-7-5-6-8-15(14)23)18-20(25)17-13(3)10-12(2)11-16(17)27-21(18)22(24)26/h5-8,10-11,19H,4,9H2,1-3H3 |
InChI Key |
NBFFFAFFTYDMNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)OC3=CC(=CC(=C3C2=O)C)C)C4=CC=CC=C4F |
Origin of Product |
United States |
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